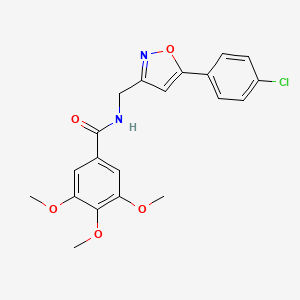

![molecular formula C21H19N3O3S B2357033 2-(3,4-二甲氧基苯基)-N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)乙酰胺 CAS No. 784160-64-1](/img/structure/B2357033.png)

2-(3,4-二甲氧基苯基)-N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

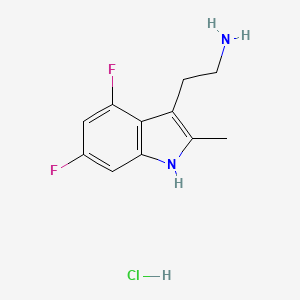

2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗分枝杆菌剂

包括所述化合物的咪唑并[2,1-b][1,3]噻唑甲酰胺衍生物已被发现具有抗分枝杆菌活性 . 最有效的衍生物对结核分枝杆菌表现出显着活性 .

丝裂原活化蛋白激酶相互作用蛋白激酶 (MNKs) 抑制剂

这些化合物已被评估其抑制 MNKs 的能力 . MNKs 磷酸化真核起始因子 4E (eIF4E) 并调节细胞增殖、细胞周期以及癌细胞的迁移和侵袭 .

黏着斑激酶 (FAK) 抑制剂

咪唑并[2,1-b][1,3]噻二唑化合物已被评估为胰腺癌中 FAK 磷酸化的抑制剂 . FAK 在间皮瘤中过表达,并已成为治疗该疾病的潜在靶点 .

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, and inhibits its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption affects various biochemical pathways that rely on coenzyme A, leading to a decrease in the survival and proliferation of Mtb .

Pharmacokinetics

The compound was designed and synthesized using in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)22-16-6-4-15(5-7-16)17-13-24-9-10-28-21(24)23-17/h3-11,13H,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEJWCSBMVPBRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2356957.png)

![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)